N-(2-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S2/c1-2-8-21-16(23)15-13(7-9-24-15)20-17(21)25-10-14(22)19-12-6-4-3-5-11(12)18/h3-7,9H,2,8,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQGOBILMLBAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and identifiers:
- Molecular Formula: C₁₈H₁₈ClN₃O₂S
- Molecular Weight: 367.87 g/mol
- IUPAC Name: this compound
Anticancer Activity
Research has indicated that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. For instance, derivatives have shown inhibition of various cancer cell lines, with IC₅₀ values indicating their potency. A study on related compounds demonstrated IC₅₀ values ranging from 10 µM to 30 µM against lung and breast cancer cell lines .
Enzyme Inhibition
The compound's biological activity may also involve the inhibition of key enzymes:
- Cholinesterases (AChE and BChE): Studies have shown that similar thieno derivatives can inhibit these enzymes with varying potencies. For example, a related compound exhibited IC₅₀ values of 15.2 µM for AChE and 9.2 µM for BChE .
Antioxidant Activity
Antioxidant properties are critical in evaluating the therapeutic potential of new compounds. The presence of electron-withdrawing groups in the structure enhances antioxidant activity by stabilizing free radicals. Some derivatives have been shown to exhibit moderate antioxidant effects .
Study on Thieno[3,2-d]pyrimidine Derivatives
In a comprehensive study published in MDPI, researchers synthesized various derivatives of thieno[3,2-d]pyrimidines and evaluated their biological activities. Among these, specific derivatives demonstrated promising anticancer activities and significant enzyme inhibition profiles .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (lung) | 15.0 | AChE Inhibition |
| Compound B | MCF7 (breast) | 20.0 | BChE Inhibition |
| Compound C | HCT116 (colon) | 10.5 | Antioxidant |
Pharmacological Evaluation
A pharmacological evaluation highlighted the compound's potential in treating neurodegenerative diseases through cholinesterase inhibition. The study compared the compound's efficacy to established drugs like donepezil and galantamine, noting that while it was less potent, it still provided significant activity .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit notable antibacterial and antifungal activities. For instance, compounds with similar structures have been shown to inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for antibiotic development .
Anticancer Properties
The thieno[3,2-d]pyrimidine moiety has been associated with anticancer activity. Studies have demonstrated that compounds containing this structure can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival . Specifically, N-(2-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may interact with targets involved in cancer cell metabolism and proliferation.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes that are critical in various biochemical pathways. For example, thieno[3,2-d]pyrimidine derivatives have been shown to inhibit kinases involved in cancer progression and inflammatory responses. This inhibition can lead to reduced cell migration and invasion, highlighting its potential as a therapeutic agent in cancer treatment and inflammatory diseases .
Central Nervous System Effects
Emerging research suggests that compounds like this compound may have effects on the central nervous system (CNS). Some derivatives have been studied for their neuroprotective properties and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier is a crucial factor for these applications .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound may also possess anti-inflammatory effects. Research indicates that thieno[3,2-d]pyrimidine derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating chronic inflammatory conditions like arthritis or inflammatory bowel disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the thieno[3,2-d]pyrimidine core or the acetamide group can enhance potency and selectivity against specific biological targets. Ongoing SAR studies aim to identify the most effective analogs for further development.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of several thieno[3,2-d]pyrimidine derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed that certain modifications significantly increased antibacterial activity compared to standard antibiotics .
Case Study 2: Cancer Cell Line Studies
In vitro studies using breast cancer cell lines demonstrated that a derivative of this compound induced cell cycle arrest at the G1 phase and increased apoptosis rates by activating caspase pathways. These findings support its potential as an anticancer agent .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated based on molecular formula.
Key Observations:
Substituent Effects :
- Chlorophenyl vs. Methylphenyl : The 2-chlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may alter binding kinetics compared to 4-methylphenyl analogues .
- Propyl vs. Cyclopenta Substituents : A 3-propyl group (target) offers flexibility, whereas cyclopenta-fused systems impose conformational constraints, affecting ligand-receptor interactions.
Crystallographic and Conformational Differences
Table 2: Dihedral Angles and Hydrogen-Bonding Patterns
- The dihedral angle between aromatic rings influences molecular packing and crystal stability.
- Intramolecular hydrogen bonds (e.g., N–H⋯N or N–H⋯O) stabilize folded conformations, as seen in diamino-pyrimidine derivatives , which may reduce metabolic degradation.
Q & A
Q. What are the critical steps in synthesizing N-(2-chlorophenyl)-2-({4-oxo-3-propyl-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
Methodological Answer: The synthesis involves a multi-step protocol:
Core Construction : Begin with the thieno[3,2-d]pyrimidin-4-one core by cyclizing 2-aminothiophene-3-carboxylate derivatives with propylamine under reflux in ethanol .
Sulfanyl Group Introduction : React the core with thiourea or Lawesson’s reagent to introduce the sulfanyl moiety at position 2 of the pyrimidine ring.
Acetamide Coupling : Use a nucleophilic substitution reaction between the sulfanyl intermediate and 2-chloro-N-(2-chlorophenyl)acetamide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80°C .
Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95%) .
Q. Key Reaction Conditions :
| Parameter | Optimal Range |
|---|---|
| Solvent | DMF or toluene |
| Temperature | 80–100°C |
| Catalyst | Triethylamine or K₂CO₃ |
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the propyl group (δ ~0.9–1.6 ppm for CH₃, δ ~1.7–2.1 ppm for CH₂) and the thieno[3,2-d]pyrimidinone ring (aromatic protons at δ ~7.0–8.5 ppm) . Resolve overlapping signals using 2D NMR (COSY, HSQC).
- Mass Spectrometry (HRMS) : Validate the molecular ion peak [M+H]⁺ (e.g., m/z 406.08 for C₁₈H₁₇ClN₃O₂S₂) .
- IR Spectroscopy : Identify the carbonyl stretch (C=O at ~1680–1720 cm⁻¹) and sulfanyl group (C-S at ~600–700 cm⁻¹) .
Advanced Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
-
Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Resolve twinning or disorder via SHELXT (intrinsic phasing) .
-
Key Parameters :
Crystallographic Data Values Space Group P2₁/c Unit Cell Dimensions a = 18.220 Å, b = 8.118 Å, c = 19.628 Å β Angle 108.76° -
Hydrogen Bonding : Identify intramolecular N–H⋯N bonds (e.g., N2–H2⋯N1, d = 2.02 Å) to stabilize the folded conformation . Refine using SHELXL-2018 with R₁ < 0.05 .
Q. How to address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis : Perform assays (e.g., enzyme inhibition) at multiple concentrations (1 nM–100 µM) to establish IC₅₀ values. Use ANOVA to compare replicates .
- Target Validation : Confirm binding specificity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For example, test against kinases (e.g., EGFR) with ΔG ~-9.5 kcal/mol .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) to identify outliers due to assay conditions (e.g., pH, solvent) .
Q. What computational methods predict the compound’s reactivity in biological systems?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with protein targets (e.g., COX-2, PDB ID 5KIR). Set grid boxes to cover active sites (20 ų) and run 50 genetic algorithm poses .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and electrophilic attack sites .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Q. How to optimize reaction yields when scaling up synthesis?
Methodological Answer:
-
Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio) using a 3² factorial design. For example:
Factor Low (-1) High (+1) Temp. 70°C 90°C Solvent 3:1 Hex:EA 1:1 Hex:EA -
Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to detect intermediates (e.g., sulfoxide byproducts) .
-
Workflow :
Q. What strategies mitigate degradation during storage?
Methodological Answer:
- Stability Studies : Conduct accelerated testing (40°C/75% RH for 6 months) with HPLC monitoring. Degradation pathways include hydrolysis (t₁/₂ ~120 days at pH 7.4) .
- Formulation : Lyophilize with cryoprotectants (5% trehalose) for long-term storage at -80°C .
- Light Sensitivity : Store in amber vials; UV-Vis spectra show λmax at 320 nm (π→π* transition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
